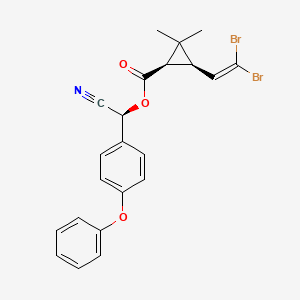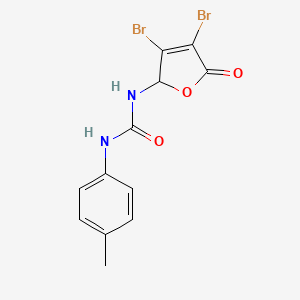
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline is an organic compound that belongs to the class of nitrosoamines These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline typically involves the nitrosation of secondary amines. One common method is the reaction of N-Benzyl-N-ethyl-3-methyl-4-aminobenzene with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
Formation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite (NaNO2) with hydrochloric acid (HCl).
Nitrosation Reaction: The secondary amine (N-Benzyl-N-ethyl-3-methyl-4-aminobenzene) reacts with nitrous acid to form the nitroso compound.
The reaction conditions typically involve maintaining a low temperature (0-5°C) to prevent the decomposition of nitrous acid and to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is monitored using spectroscopic techniques to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The benzyl and ethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl or ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-ethyl-4-nitrosoaniline
- N-Benzyl-N-methyl-4-nitrosoaniline
- N-Benzyl-N-ethyl-3-methyl-4-nitroaniline
Uniqueness
N-Benzyl-N-ethyl-3-methyl-4-nitrosoaniline is unique due to the presence of both benzyl and ethyl groups, which influence its chemical reactivity and biological activity. The combination of these groups with the nitroso functionality provides distinct properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
137815-24-8 |
|---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
N-benzyl-N-ethyl-3-methyl-4-nitrosoaniline |
InChI |
InChI=1S/C16H18N2O/c1-3-18(12-14-7-5-4-6-8-14)15-9-10-16(17-19)13(2)11-15/h4-11H,3,12H2,1-2H3 |
InChI-Schlüssel |
UWBXAOKXOOFBKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)N=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)

![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)




![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)


